4-Hydroxy-benzofuran-7-carbonitrile
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Overview
Description
4-Hydroxy-benzofuran-7-carbonitrile is an organic compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that consist of a fused benzene and furan ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-benzofuran-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromoacetophenone with 2’-hydroxyacetophenone under modified Rap–Stoermer reaction conditions . Another approach includes the use of free radical cyclization cascades, which are effective for constructing complex benzofuran derivatives .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve catalytic strategies to enhance yield and selectivity. These methods may include the use of proton quantum tunneling to minimize side reactions and improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-benzofuran-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert carbonyl groups to alcohols or amines.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Scientific Research Applications
4-Hydroxy-benzofuran-7-carbonitrile has a wide range of scientific research applications:
Biology: It exhibits biological activities such as anti-tumor, antibacterial, and anti-viral properties.
Medicine: It is investigated for its potential as a therapeutic agent for diseases like hepatitis C and cancer.
Industry: It is used in the synthesis of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Hydroxy-benzofuran-7-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to interact with estrogen receptor beta and nuclear receptor coactivator 1 . These interactions can modulate various cellular pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- 5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-carbonitrile
- [5-Hydroxy-2-(4-hydroxyphenyl)-1-benzofuran-7-yl]acetonitrile
Comparison: 4-Hydroxy-benzofuran-7-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological profiles and synthetic accessibility .
Properties
Molecular Formula |
C9H5NO2 |
---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
4-hydroxy-1-benzofuran-7-carbonitrile |
InChI |
InChI=1S/C9H5NO2/c10-5-6-1-2-8(11)7-3-4-12-9(6)7/h1-4,11H |
InChI Key |
SUNJJSFGDYWSEU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=COC2=C1C#N)O |
Origin of Product |
United States |
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